molecular formula C11H14F3N5 B11760952 [(1-methyl-1H-pyrazol-5-yl)methyl]({[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methyl})amine

[(1-methyl-1H-pyrazol-5-yl)methyl]({[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methyl})amine

Cat. No.: B11760952
M. Wt: 273.26 g/mol
InChI Key: UDSDTQUERXUGIT-UHFFFAOYSA-N
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Description

(1-methyl-1H-pyrazol-5-yl)methyl-1H-pyrazol-4-yl]methyl})amine is a complex organic compound characterized by its unique structure, which includes two pyrazole rings substituted with methyl and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-methyl-1H-pyrazol-5-yl)methyl-1H-pyrazol-4-yl]methyl})amine typically involves multi-step organic reactions. One common method includes the alkylation of 1-methyl-1H-pyrazole with a suitable alkylating agent, followed by the introduction of the trifluoromethyl group through a nucleophilic substitution reaction. The final step involves the coupling of the two pyrazole rings via a methylene bridge, often using a base such as sodium hydride in an aprotic solvent like dimethylformamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the process. Additionally, purification techniques such as chromatography and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(1-methyl-1H-pyrazol-5-yl)methyl-1H-pyrazol-4-yl]methyl})amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced pyrazole derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products

The major products formed from these reactions include oxidized pyrazole derivatives, reduced pyrazole compounds, and substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

(1-methyl-1H-pyrazol-5-yl)methyl-1H-pyrazol-4-yl]methyl})amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (1-methyl-1H-pyrazol-5-yl)methyl-1H-pyrazol-4-yl]methyl})amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    Cresol: An aromatic organic compound with a hydroxyl group substituted on a benzene ring.

    4,4’-Dichlorobenzophenone: An organic compound with two chlorophenyl groups attached to a carbonyl group.

Uniqueness

(1-methyl-1H-pyrazol-5-yl)methyl-1H-pyrazol-4-yl]methyl})amine is unique due to its dual pyrazole ring structure and the presence of both methyl and trifluoromethyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H14F3N5

Molecular Weight

273.26 g/mol

IUPAC Name

1-(2-methylpyrazol-3-yl)-N-[[1-methyl-5-(trifluoromethyl)pyrazol-4-yl]methyl]methanamine

InChI

InChI=1S/C11H14F3N5/c1-18-9(3-4-16-18)7-15-5-8-6-17-19(2)10(8)11(12,13)14/h3-4,6,15H,5,7H2,1-2H3

InChI Key

UDSDTQUERXUGIT-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC=N1)CNCC2=C(N(N=C2)C)C(F)(F)F

Origin of Product

United States

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